molecular formula C₂₂H₂₈N₆O₄S B1142749 6'-Hydroxy Delavirdine CAS No. 188780-44-1

6'-Hydroxy Delavirdine

Cat. No.: B1142749
CAS No.: 188780-44-1
M. Wt: 472.56
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Hydroxy Delavirdine is a derivative of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Delavirdine binds directly to the reverse transcriptase enzyme, inhibiting its activity and preventing the replication of the virus

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Hydroxy Delavirdine involves multiple steps, starting from the core structure of DelavirdineCommon reagents used in these reactions include hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions .

Industrial Production Methods: Industrial production of 6’-Hydroxy Delavirdine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6’-Hydroxy Delavirdine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6’-Hydroxy Delavirdine has diverse applications in scientific research:

Mechanism of Action

6’-Hydroxy Delavirdine exerts its effects by binding directly to the viral reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. The hydroxy group at the 6’ position may enhance binding affinity and specificity, leading to improved antiviral activity .

Comparison with Similar Compounds

Uniqueness: 6’-Hydroxy Delavirdine’s uniqueness lies in its enhanced chemical properties due to the hydroxy group. This modification may lead to improved pharmacokinetics, binding affinity, and antiviral activity compared to its parent compound and other NNRTIs .

Properties

CAS No.

188780-44-1

Molecular Formula

C₂₂H₂₈N₆O₄S

Molecular Weight

472.56

Synonyms

N-[2-[[4-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide;  1-[1,6-Dihydro-3-[(1-methylethyl)amino]-6-oxo-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine

Origin of Product

United States

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